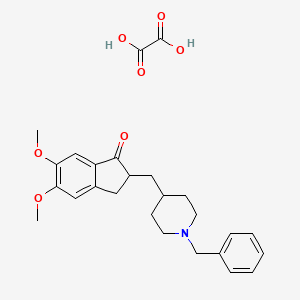

Donepezil oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Donepezil oxalate (CAS RN 870555-76-3) is a reversible acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD). It increases acetylcholine concentrations in synaptic clefts by preventing enzymatic hydrolysis, thereby improving cholinergic neurotransmission . Its therapeutic efficacy is well-documented in both preclinical and clinical studies, with demonstrated benefits in mitigating cognitive decline and modulating gut-brain axis interactions in amyloid-β (Aβ)-induced models . This compound is administered orally or via transdermal delivery systems (TDS), with pharmacokinetic profiles tailored for sustained efficacy .

科学研究应用

Pharmacological Applications

1.1 Treatment of Alzheimer’s Disease

Donepezil is widely used to manage cognitive symptoms associated with Alzheimer's disease. It has demonstrated efficacy in improving memory, attention, and overall cognitive function in patients. Clinical trials indicate that approximately 40% to 58% of patients experience cognitive improvement when treated with Donepezil compared to placebo .

1.2 Vascular Dementia

Recent studies suggest that Donepezil may also benefit patients with vascular dementia, providing similar cognitive enhancements as seen in Alzheimer's patients . This expands its therapeutic scope beyond Alzheimer’s disease.

1.3 Parkinson’s Disease and Lewy Body Dementia

Donepezil is being explored for off-label uses in managing dementia associated with Parkinson's disease and Lewy body dementia, showing promise in alleviating cognitive deficits in these conditions .

Innovative Delivery Systems

2.1 Microneedle Arrays

Recent research has focused on novel delivery systems such as microneedle arrays for Donepezil administration. These patches have shown effective transdermal delivery, enhancing drug permeation and providing sustained release over time . This method addresses patient noncompliance due to the need for daily oral dosing.

| Delivery Method | Efficacy | Advantages |

|---|---|---|

| Oral Administration | Moderate | Established use |

| Microneedle Patch | High | Sustained release, improved compliance |

Combination Therapies

3.1 Donepezil and Memantine

Combining Donepezil with memantine has been investigated for treating moderate-to-severe Alzheimer's disease. This combination aims to enhance therapeutic efficacy by targeting different pathways involved in cognitive decline .

3.2 Natural Compounds Synergy

Research indicates that combining Donepezil with natural compounds like Diplazium esculentum enhances its therapeutic effects by improving enzyme inhibitory activities against cholinesterases and β-amyloid production .

Structural Modifications and Derivatives

Ongoing research into structural modifications of Donepezil aims to develop more potent derivatives with enhanced efficacy against Alzheimer’s disease:

- Hybrid Molecules : Novel donepezil-based compounds have been synthesized to act as dual inhibitors of acetylcholinesterase and β-secretase, showing promising results in preclinical models .

- Heterocyclic Derivatives : Modifications involving heterocyclic scaffolds have yielded compounds with improved anti-Alzheimer activity, demonstrating significant potential for further development .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of Donepezil across various patient populations:

- A study involving patients with moderate Alzheimer’s disease showed significant improvements in cognitive function after 24 weeks of treatment with Donepezil compared to placebo .

- Another trial assessed the impact of Donepezil on patients with vascular dementia, revealing comparable cognitive benefits as seen in Alzheimer's patients, thus supporting its broader application .

化学反应分析

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent System | Acetone/water or ethanol/methanol |

| Temperature | 20–25°C (room temperature) |

| Isolation Method | Crystallization or filtration |

Metabolic Reactions

Donepezil undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 , leading to multiple pharmacologically active and inactive metabolites :

Major Metabolic Pathways

| Reaction Type | Metabolite Formed | Enzyme Involved |

|---|---|---|

| O-Dealkylation | 6-O-desmethyl donepezil | CYP3A4 |

| Hydroxylation | Hydroxylated piperidine derivatives | CYP2D6 |

| N-Oxidation | Donepezil N-oxide | CYP3A4 |

| Hydrolysis | Piperidine ring cleavage products | Esterases |

The metabolite 6-O-desmethyl donepezil retains acetylcholinesterase inhibitory activity comparable to the parent drug .

Chemical Modifications and Derivatives

Recent studies have explored structural modifications to enhance efficacy or reduce side effects:

Scaffold Hopping and Heterocyclic Replacements

Source reports nine novel derivatives synthesized by replacing donepezil’s indanone or piperidine moieties with heterocycles:

| Scaffold Type | Modification | Biological Activity |

|---|---|---|

| Pyrrolidone-2-one | Replaces indanone ring | Improved AChE inhibition (IC₅₀ = 12 nM) |

| Quinoline | Substituted at the N-benzyl group | Enhanced BBB permeability |

| Indoline-2-one | Hybrid structure with donepezil | Dual AChE and BuChE inhibition |

These derivatives were evaluated using molecular dynamics simulations and 3D-QSAR models to optimize interactions with acetylcholinesterase .

Degradation Reactions

Donepezil oxalate is susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of ester and amide bonds:

Stability Profile

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Acidic (pH < 3) | Ester hydrolysis | 5,6-Dimethoxyindanone fragments |

| Alkaline (pH > 9) | Amide bond cleavage | Piperidine derivatives |

Stability studies recommend storage at 2–8°C in airtight containers to minimize degradation.

Analytical Characterization

Key methods for reaction monitoring and quality control include:

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying acetylcholinesterase (AChE) inhibition by Donepezil oxalate in preclinical models?

- Methodology : Use ex vivo red blood cell (RBC) AChE inhibition assays, validated via LC/MS/MS for plasma Donepezil concentration correlation. Measure inhibition kinetics (e.g., IC50) and compare with clinical dose-response data .

- Key Parameters : Plasma Donepezil concentrations (LLOQ: 0.25 ng/mL), RBC AChE inhibition thresholds (e.g., 63.9% at 5 mg/day, 74.7% at 10 mg/day) .

Q. How are cognitive outcomes standardized in Donepezil clinical trials to ensure reproducibility?

- Methodology : Utilize validated scales like the ADAS-cog (Alzheimer’s Disease Assessment Scale) and MMSE (Mini-Mental State Examination). Ensure blinding protocols and baseline cognitive stratification to reduce variability .

- Data Interpretation : A 3–4-point ADAS-cog improvement is clinically significant; statistical analysis via ANOVA for longitudinal data .

Q. What quality control criteria are critical for Donepezil hydrochloride API in formulation studies?

- Analytical Methods : HPLC purity testing (e.g., ≤0.1% impurity thresholds for 2,3-dihydro derivatives), with system suitability criteria (theoretical plates ≥5000, symmetry factor ≤1.5) .

- Stability Protocols : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) to monitor degradation products .

Advanced Research Questions

Q. How can in vitro-in vivo correlation (IVIVC) models address formulation variability in Donepezil extended-release tablets?

- Experimental Design : Use a DoE-IVIVC framework with control factors (e.g., lactose %, HPMC viscosity) and response variables (1/V_max_in vitro). Validate via in vivo pharmacokinetic studies (AUC₀–₇₂, Cmax) .

- Data Analysis : Apply nonlinear regression to correlate dissolution profiles (e.g., Weibull model) with absorption rates. Resolve contradictions between in vitro release and in vivo Tmax using bootstrap resampling .

Q. What statistical approaches resolve contradictions in Donepezil-memantine combination therapy efficacy data?

- Methodology : Conduct meta-regression of RCTs to isolate confounding variables (e.g., baseline MMSE scores, trial duration). Use mixed-effects models to account for heterogeneity in outcome measures (e.g., CIBIC-Plus vs. ADAS-cog) .

- Contradiction Analysis : Identify dose-dependent synergies (e.g., 10 mg Donepezil + 20 mg memantine) and adjust for publication bias via funnel plots .

Q. How do excipient interactions affect Donepezil’s bioavailability in solid dispersions?

- Experimental Design : Screen excipients (e.g., HPMC, lactose) via solubility parameter calculations (Hansen solubility parameters) and DSC compatibility testing.

- Advanced Analytics : Use synchrotron X-ray diffraction to detect amorphous-crystalline phase transitions and correlate with dissolution profiles .

Q. Methodological Challenges & Solutions

Q. Why do plasma Donepezil concentrations show high interindividual variability in pharmacokinetic studies?

- Key Factors : CYP2D6 polymorphisms, protein-binding variations (e.g., albumin levels).

- Mitigation : Stratify patients by genotype in Phase I trials; use population PK models (NONMEM) to optimize dosing .

Q. How to validate bioanalytical methods for Donepezil and its metabolites in complex matrices?

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Derivatives

Structural analogs of donepezil aim to enhance AChE inhibition, bioavailability, or multi-target activity. Key examples include:

These derivatives often retain donepezil’s piperidine and aromatic motifs but introduce novel functional groups to optimize binding or pharmacokinetics.

Pharmacological Potency and Efficacy

AChE Inhibition (IC₅₀ Values):

Key Findings:

- Spiroindolin-diazepines and isoindoline derivatives exhibit sub-nanomolar potency, surpassing donepezil’s efficacy .

- Cannabinoid analogs (e.g., Δ9-THC derivatives) show negligible AChE inhibition, highlighting structural specificity .

Pharmacokinetic Profiles

Key Insights:

- Transdermal donepezil maintains bioequivalence with oral formulations, reducing gastrointestinal side effects .

- Akarkara compounds exhibit BBB penetration scores surpassing donepezil (-1.464 vs. -1.651), suggesting enhanced CNS delivery .

Multi-Target Activity

- Dual-Binding Inhibitors: Spiroindolin-diazepines and indole derivatives target both catalytic (CAS) and peripheral (PAS) AChE sites, mimicking donepezil’s dual mechanism .

- Neuroprotective Effects: Unlike donepezil, Akarkara metabolites also inhibit COX-2, offering anti-inflammatory benefits in AD models .

属性

CAS 编号 |

870555-76-3 |

|---|---|

分子式 |

C26H31NO7 |

分子量 |

469.5 g/mol |

IUPAC 名称 |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;oxalic acid |

InChI |

InChI=1S/C24H29NO3.C2H2O4/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,14-15,17,20H,8-13,16H2,1-2H3;(H,3,4)(H,5,6) |

InChI 键 |

ZXVUKAUIAFEUEX-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。